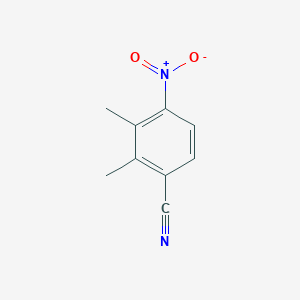

2,3-Dimethyl-4-nitrobenzonitrile

Description

Contextualizing Benzonitrile (B105546) and Nitroaromatic Compounds in Advanced Organic Synthesis

Benzonitrile (C₆H₅(CN)) and its derivatives are foundational building blocks in organic chemistry. wikipedia.org The nitrile group is a key functional group that can undergo a variety of transformations, including hydration to form amides and reduction to produce primary amines. acs.org Benzonitriles are utilized as solvents and are versatile precursors for a wide range of derivatives, including N-substituted benzamides and various coordination complexes with transition metals. wikipedia.org Their synthesis can be achieved through methods like the ammoxidation of toluene (B28343) or the Rosenmund-von Braun reaction. wikipedia.org

Nitroaromatic compounds, characterized by one or more nitro groups attached to an aromatic ring, are another crucial class of chemicals in industrial and laboratory synthesis. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. wikipedia.orgnumberanalytics.com This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org A primary reaction of nitroaromatic compounds is their reduction to aromatic amines, which are themselves vital intermediates for producing dyes, pharmaceuticals, and other fine chemicals. wikipedia.orgnumberanalytics.com The synthesis of nitroaromatics is commonly achieved through the nitration of an aromatic compound using a mixture of nitric and sulfuric acids. numberanalytics.com

Significance of Dimethylbenzonitrile Derivatives in Reaction Pathways

The presence of methyl groups on the benzonitrile ring, as seen in dimethylbenzonitrile derivatives, introduces specific electronic and steric effects that influence reaction pathways. Methyl groups are electron-donating, which can affect the regioselectivity of further substitutions on the aromatic ring.

Research into the nitration of dimethylbenzonitriles, such as 2,3-dimethylbenzonitrile (B195845) and 3,4-dimethylbenzonitrile (B1346954), has shown that the reaction can proceed through the formation of intermediate adducts. cdnsciencepub.com The decomposition of these adducts leads to rearomatization, yielding various nitro-substituted dimethylbenzonitrile products. cdnsciencepub.com The specific isomers formed and their relative yields are influenced by the positions of the methyl and cyano groups, highlighting the directing effects of these substituents on the reaction pathway. For instance, the nitration of 2,3-dimethylbenzonitrile results in a mixture of nitro isomers, demonstrating the complex interplay of substituent effects. cdnsciencepub.com

Research Objectives and Scope for 2,3-Dimethyl-4-nitrobenzonitrile

The primary research interest in this compound often lies within the context of mechanistic studies of electrophilic aromatic substitution, particularly nitration reactions. A key objective in studying the formation of this compound is to understand the reaction pathways involved in the nitration of 2,3-dimethylbenzonitrile. cdnsciencepub.com

Research has focused on the formation and subsequent rearomatization of diene adducts during the nitration process. cdnsciencepub.com When 2,3-dimethylbenzonitrile is nitrated with fuming nitric acid in acetic anhydride (B1165640), it forms an adduct which, upon thermolysis or reaction in acetic acid, yields a mixture of nitro products. cdnsciencepub.com The investigation into these reactions aims to elucidate the mechanisms of adduct formation and the factors that govern the product distribution upon rearomatization, including the potential for nitro group shifts. cdnsciencepub.com

One study specifically investigated the nitration of 2,3-dimethylbenzonitrile and identified the resulting nitro isomers. cdnsciencepub.com The work aimed to differentiate between various possible reaction mechanisms, such as 1,2- and 1,3-nitro shifts, by analyzing the product distribution. cdnsciencepub.com The formation of this compound as one of the products is a key piece of data in these mechanistic explorations. cdnsciencepub.com

Data Tables

Table 1: Properties of Selected Nitrobenzonitrile Compounds This table presents physical and chemical data for nitrobenzonitrile compounds related to the subject of this article.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| This compound | 52962-97-7 | C₉H₈N₂O₂ | 176.17 | - | - |

| 3-Nitrobenzonitrile | 619-24-9 | C₇H₄N₂O₂ | 148.12 | Yellow Crystalline Powder | 115-117 |

| 4-Nitrobenzonitrile (B1214597) | 619-72-7 | C₇H₄N₂O₂ | 148.12 | White to light yellow crystal powder | 144-147 |

| 2,5-Dimethyl-4-nitrobenzonitrile | - | C₉H₈N₂O₂ | 176.17 | Typically a solid at room temperature | - |

Data sourced from various chemical databases and publications. ontosight.aichemicalbook.combldpharm.comguidechem.com Data for this compound is limited.

Table 2: Product Distribution from Nitration of 2,3-Dimethylbenzonitrile This table shows the composition of the product mixture obtained from the nitration of 2,3-dimethylbenzonitrile as reported in a specific study. cdnsciencepub.com

| Product | Percentage in Mixture (%) |

| This compound | 10 |

| 2,3-Dimethyl-5-nitrobenzonitrile | 35 |

| 2,3-Dimethyl-6-nitrobenzonitrile | 55 |

Compound Index

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-7(2)9(11(12)13)4-3-8(6)5-10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGNNMMSNHKPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629070 | |

| Record name | 2,3-Dimethyl-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52962-97-7 | |

| Record name | 2,3-Dimethyl-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dimethyl 4 Nitrobenzonitrile and Its Analogs

Nitration Reactions of Dimethylbenzonitriles

The introduction of a nitro group onto a dimethylbenzonitrile scaffold is a key step in the synthesis of 2,3-Dimethyl-4-nitrobenzonitrile. This transformation is typically achieved through electrophilic aromatic substitution.

Electrophilic Aromatic Nitration Conditions and Reagents

Electrophilic aromatic nitration is a fundamental reaction in organic chemistry used to install a nitro (NO₂) group onto an aromatic ring. masterorganicchemistry.comstmarys-ca.edu The process involves the reaction of an aromatic compound with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org

The key electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated in situ from the reaction between nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.orgyoutube.com Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the highly electrophilic nitronium ion. libretexts.orgyoutube.com

The general mechanism proceeds in three stages:

Activation of the electrophile: A Lewis acid catalyst is often used to "activate" the electrophile for attack by the aromatic ring. masterorganicchemistry.com

Attack of the electrophile by the aromatic ring: The nucleophilic π-electrons of the aromatic ring attack the nitronium ion, leading to the formation of a carbocation intermediate known as a sigma complex or arenium ion. This step is the rate-determining step of the reaction. masterorganicchemistry.comyoutube.com

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. masterorganicchemistry.comyoutube.com

The choice of reagents and reaction conditions can be tailored based on the reactivity of the aromatic substrate. For highly activated rings, such as phenols, nitric acid alone may be sufficient for nitration. masterorganicchemistry.com However, for less reactive or deactivated rings, stronger nitrating conditions are necessary. The nitro group itself is a strong electron-withdrawing group and deactivates the aromatic ring towards further substitution. aiinmr.comrsc.org

Alternative nitrating agents have also been developed. For instance, N-nitropyrazoles, such as 5-methyl-1,3-dinitro-1H-pyrazole, have been identified as powerful and controllable nitrating reagents for a wide range of aromatic and heteroaromatic compounds. acs.org

Formation of Nitroacetoxy Adducts from Dimethylbenzonitriles

The nitration of dimethylbenzonitriles, specifically 2,3-dimethylbenzonitrile (B195845) and 3,4-dimethylbenzonitrile (B1346954), in a mixture of nitric acid and acetic anhydride (B1165640) does not solely yield the expected nitro substitution products. Instead, a significant pathway involves the formation of 1,4-(nitroacetoxy) adducts. rsc.orgresearchgate.net

In the case of 2,3-dimethylbenzonitrile, the reaction yields 2-cyano-3,4-dimethyl-4-nitro-1,4-dihydrophenyl acetate. researchgate.netcdnsciencepub.com Similarly, 3,4-dimethylbenzonitrile affords 2-cyano-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate. researchgate.netcdnsciencepub.com In these adducts, the nitro group attaches to the nuclear carbon atom that bears a methyl group and is positioned meta to the cyano group. rsc.org

The formation of these adducts is a competing reaction to the direct aromatic substitution. This phenomenon is also observed in the nitration of other substituted aromatic compounds like p-xylene, which forms a similar adduct that cannot rearomatize by simple loss of nitrous acid. cdnsciencepub.com

Table 1: Nitroacetoxy Adducts from Dimethylbenzonitriles

| Starting Material | Adduct Formed |

|---|---|

| 2,3-Dimethylbenzonitrile | 2-cyano-3,4-dimethyl-4-nitro-1,4-dihydrophenyl acetate |

Rearomatization Pathways of Nitration Adducts

The nitroacetoxy adducts formed during the nitration of dimethylbenzonitriles are not always stable and can undergo rearomatization through various pathways, leading to the formation of different nitrobenzonitrile isomers.

Thermal Rearomatization to Nitrobenzonitrile Isomers

Thermolysis of the nitroacetoxy adducts derived from 2,3- and 3,4-dimethylbenzonitriles leads to the formation of the original dimethylbenzonitrile along with its 5-nitro derivative. rsc.orgresearchgate.net For example, the thermal decomposition of the adduct from 2,3-dimethylbenzonitrile yields 2,3-dimethylbenzonitrile and 2,3-dimethyl-5-nitrobenzonitrile. rsc.org This outcome suggests an apparent intramolecular 1,3-shift of the nitro group. researchgate.netcdnsciencepub.com

Decomposition of these adducts under different conditions can lead to other products. In acetic acid, the major products are also the original dimethylbenzonitrile and its 5-nitro derivative. researchgate.net However, under more strongly acidic conditions, the adducts eliminate nitrous acid to form the corresponding 2-cyano-dimethylphenyl acetates. researchgate.netcdnsciencepub.com

Intramolecular Nitro Group Rearrangements in Adducts

A key feature of the rearomatization of these nitration adducts is the intramolecular rearrangement of the nitro group. This migration is a crucial step in the formation of certain nitrobenzonitrile isomers that are not the direct products of electrophilic substitution.

While the thermal rearomatization of the adduct from 2,3-dimethylbenzonitrile primarily yields the 5-nitro isomer through a formal 1,3-nitro shift, the formation of this compound can be explained by a 1,2-nitro shift mechanism. cdnsciencepub.com In strong acid, the adduct of o-xylene (B151617) has been shown to lose acetic acid and undergo a 1,2-shift of the nitro group to give 3-nitro-o-xylene. cdnsciencepub.com It has been proposed that what appears as a 1,3-shift may in fact occur through two successive 1,2-shifts of the nitro group. cdnsciencepub.com Temperature-dependent NMR studies on the nitrohexamethylphenonium ion have provided direct evidence for the migration of the nitro group around the ring via a series of 1,2-shifts. cdnsciencepub.com Therefore, it is plausible that the formation of this compound from the corresponding nitration adduct proceeds through a similar 1,2-nitro shift mechanism within a cationic intermediate.

Distinction from 1,3-Nitro Shifts and Isomer Formation

The direct nitration of substituted benzonitriles can often lead to a mixture of isomers, making the isolation of a specific product, like this compound, a significant challenge. The orientation of the incoming nitro group is directed by the existing substituents on the aromatic ring. In the case of 2,3-dimethylbenzonitrile, the methyl groups are ortho, para-directing activators, while the cyano group is a meta-directing deactivator. This interplay of directing effects can result in the formation of multiple isomers.

A key consideration in the synthesis of nitroaromatic compounds is the potential for rearrangement reactions. While 1,3-nitro shifts are a known phenomenon in certain aliphatic nitro compounds, the direct nitration of aromatic rings typically proceeds via an electrophilic aromatic substitution mechanism. This involves the attack of a nitronium ion (NO₂⁺) on the electron-rich aromatic ring, followed by the loss of a proton to restore aromaticity.

The formation of different isomers during the nitration of benzaldehyde, a related carbonyl compound, has been studied. It is suggested that the formation of the ortho-nitro isomer can be attributed to the rearrangement of a complex between the aldehyde and the nitronium ion, rather than direct nitration of the aromatic ring. Conversely, the formation of the meta-isomer is thought to be a result of both direct nitration and the complex rearrangement. researchgate.net This highlights the complex mechanisms that can influence isomer distribution in the synthesis of nitrated aromatic compounds.

Alternative Synthetic Routes to Nitrated Benzonitriles (General and Related)

Given the challenges associated with direct nitration, alternative synthetic strategies are often employed to produce nitrated benzonitriles with greater selectivity and efficiency. These methods can involve the construction of the nitrile functionality from other precursors or the modification of a pre-existing nitroaromatic compound.

Dehydration of Aldoximes to Nitriles

A versatile and environmentally benign method for the synthesis of nitriles is the dehydration of aldoximes. nih.gov This reaction involves the elimination of a water molecule from an aldoxime (R-CH=NOH) to yield the corresponding nitrile (R-C≡N). Various catalytic systems have been developed to facilitate this transformation, offering alternatives to harsh dehydrating agents.

Catalytic Approaches to Aldoxime Dehydration:

Iron Catalysis: Simple iron salts have been shown to effectively catalyze the dehydration of aldoximes without the need for nitrile-containing solvents. nih.gov Bio-inspired iron catalysts have also been developed that can rapidly convert a wide range of aliphatic and aromatic aldoximes to nitriles at room temperature. nih.gov

Lewis Acid Ionic Liquids: Novel ionic liquids with Lewis acidic sites in both the cation and anion have demonstrated high efficiency in catalyzing the dehydration of aldoximes to nitriles. oup.comoup.com These catalysts can offer advantages such as improved reaction rates and simplified product separation. oup.com

Enzymatic Dehydration: Aldoxime dehydratase, a heme-containing enzyme, provides a biocatalytic route for the conversion of aldoximes to nitriles. ebi.ac.uk This enzymatic approach operates under mild conditions and offers high selectivity. ebi.ac.uk

The dehydration of a suitably substituted nitrobenzaldoxime, such as 4-nitrobenzaldoxime, can provide a direct route to the corresponding nitrated benzonitrile (B105546). sphinxsai.com

Table 1: Comparison of Catalytic Systems for Aldoxime Dehydration

| Catalyst System | Key Features | Reference |

| Iron Salts | Environmentally benign, does not require nitrile solvents. | nih.gov |

| Bio-inspired Iron Catalysts | Rapid conversion at room temperature, broad substrate scope. | nih.gov |

| Lewis Acid Ionic Liquids | High catalytic activity, potential for catalyst recycling. | oup.comoup.com |

| Aldoxime Dehydratase | Biocatalytic, high selectivity, mild reaction conditions. | ebi.ac.uk |

| Stannic Chloride (SnCl₄) | Solvent-free conditions, good to high yields for various aldoximes. | sphinxsai.com |

Denitrative Functionalization Reactions (Photocatalytic/LED-enabled)

A modern and powerful strategy for the synthesis of functionalized aromatic compounds involves the use of a nitro group as a leaving group in what are known as denitrative functionalization reactions. These reactions offer a distinct advantage as they utilize readily available nitroarenes as starting materials. researchgate.net Recent advancements have focused on the use of photocatalysis and LED light to enable these transformations under mild and often catalyst-free conditions. researchgate.net

Key Aspects of Denitrative Functionalization:

Versatility: This methodology allows for the formation of a variety of new bonds, including C-O, C-S, C-N, C-H, and C-C bonds, by replacing the nitro group with other functional groups. researchgate.net

Mild Conditions: Light-emitting diode (LED) irradiation can enable denitrative etherification of electron-deficient nitroarenes at room temperature without the need for a catalyst. researchgate.net

Mechanism: In many cases, these reactions proceed through the formation of photoexcited species of the nitroarenes. researchgate.net The relatively inert C-NO₂ bond can be activated under these conditions, allowing for subsequent functionalization. researchgate.net

Photocatalytic Approaches: Photocatalysis can facilitate the reductive generation of alkyl radicals from nitroalkanes, which can then participate in further reactions. chemrxiv.orgchemrxiv.org

For example, a catalyst-free procedure for the denitrative etherification of 4-nitrobenzonitrile (B1214597) has been developed using white LED light. researchgate.net This highlights the potential of light-enabled methods for the synthesis of complex benzonitrile derivatives.

Table 2: Examples of Denitrative Functionalization Reactions

| Reaction Type | Conditions | Key Features | Reference |

| Denitrative Etherification | White LED irradiation, catalyst-free | Room temperature, short reaction times. | researchgate.net |

| Denitrative Alkenylation | Photocatalytic, photoreductive generation of alkyl radicals | Utilizes the nitro group as a redox-active functional group. | chemrxiv.orgchemrxiv.org |

| Palladium-Catalyzed Denitrative Coupling | Pd catalyst | Allows for the formation of C-C and C-O bonds. | researchgate.net |

| Copper-Catalyzed Denitrative Coupling | Cu catalyst | Enables the formation of C-S bonds. | acs.org |

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Electrophilic Aromatic Nitration

The nitration of 2,3-dimethylbenzonitrile (B195845), the precursor to 2,3-Dimethyl-4-nitrobenzonitrile, proceeds through a series of well-defined steps. The reaction is initiated by the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, typically in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.comlibretexts.org The nitronium ion then attacks the electron-rich aromatic ring of 2,3-dimethylbenzonitrile. masterorganicchemistry.comaiinmr.com

A critical aspect of the nitration of substituted benzenes, including 2,3-dimethylbenzonitrile, is the phenomenon of ipso-attack. scribd.com This occurs when the electrophile (NO₂⁺) attacks a ring carbon that is already substituted, in this case, one of the methyl-bearing carbons. scribd.comlibretexts.org The directing effects of the two methyl groups and the cyano group influence the position of electrophilic attack. While the methyl groups are activating and ortho-, para-directing, the cyano group is deactivating and meta-directing.

In the case of 2,3-dimethylbenzonitrile, ipso-attack at the C-2 or C-3 positions, which bear methyl groups, is a plausible event. libretexts.orgrsc.org The resulting ipso-arenium ion is a key intermediate whose fate determines the final product distribution. scribd.com The stability of this intermediate is influenced by the ability of the other substituents to delocalize the positive charge.

The attack of the nitronium ion on the aromatic ring, whether at an unsubstituted or a substituted (ipso) position, leads to the formation of a resonance-stabilized carbocation known as a σ-complex or an arenium ion. nih.gov In the context of nitration, this intermediate is specifically a nitrocyclohexadienyl cation. nih.gov

Mechanisms of Nitro Group Migration and Rearomatization

The nitrocyclohexadienyl cation intermediates formed during the nitration of 2,3-dimethylbenzonitrile are not always static. They can undergo rearrangements and subsequent reactions to yield the final aromatic products.

Following ipso-attack, the resulting adducts can undergo intramolecular rearrangements. nih.gov For example, if the nitro group initially adds to a methyl-substituted carbon, it can migrate to an adjacent, unsubstituted carbon atom. researchgate.net This process often involves a 1,2- or 1,3-shift of the nitro group. researchgate.net The driving force for this rearrangement is the restoration of the highly stable aromatic system. The decomposition of these adducts, sometimes through thermolysis, can lead to the formation of different nitro-isomers. rsc.orgresearchgate.net In some instances, a 1,3-nitro shift has been observed as a significant pathway in the rearomatization process. researchgate.net

The nature and position of the substituents on the benzene (B151609) ring profoundly influence the course and outcome of the nitration reaction. lumenlearning.comlibretexts.org In 2,3-dimethylbenzonitrile, the two methyl groups are electron-donating and activate the ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions relative to themselves. lumenlearning.com Conversely, the cyano group is strongly electron-withdrawing and deactivates the ring, directing incoming electrophiles to the meta position relative to itself. aiinmr.com

The final regiochemical outcome, the formation of this compound, is a result of the cumulative electronic and steric effects of these substituents. The directing power of the activating methyl groups generally outweighs the deactivating effect of the cyano group, leading to substitution at positions ortho or para to the methyl groups. The formation of the 4-nitro product is consistent with attack at the position para to the 2-methyl group and ortho to the 3-methyl group, a position that is also meta to the deactivating cyano group.

Kinetic Studies of Formation and Transformation Reactions

Kinetic studies provide quantitative insights into the rates of formation and subsequent transformations of this compound and its isomers. The rate of electrophilic aromatic nitration is dependent on the concentration of the nitronium ion and the nucleophilicity of the aromatic substrate. dntb.gov.ua

The presence of activating groups like methyl groups increases the reaction rate compared to unsubstituted benzene, while deactivating groups like the cyano group decrease the rate. lumenlearning.comlibretexts.org Kinetic investigations can help to elucidate the relative importance of different mechanistic pathways, such as direct nitration versus the ipso-attack-rearrangement pathway. By studying the reaction rates under various conditions (e.g., temperature, acid concentration), a more complete picture of the reaction mechanism can be constructed.

Advanced Spectroscopic Characterization Techniques for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural assignment of organic molecules, including 2,3-Dimethyl-4-nitrobenzonitrile. By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined.

In the ¹³C NMR spectrum of a related compound, 2,3-dimethylbenzonitrile (B195845), distinct signals are observed for the methyl groups and the aromatic carbons, providing a skeletal map of the carbon framework. The introduction of a nitro group at the 4-position and a cyano group significantly influences the electronic environment of the aromatic ring, leading to characteristic shifts in the carbon signals. For instance, the carbon atom attached to the electron-withdrawing cyano group typically appears in the 110-120 ppm range oregonstate.edu. Similarly, the carbons flanking the nitro group experience a downfield shift due to its strong deshielding effect.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C-CN | 115-120 | Characteristic region for nitrile carbons oregonstate.edu. |

| C-NO₂ | 148-152 | Strong deshielding by the nitro group. |

| Aromatic CH | 125-140 | Influenced by both nitro and methyl groups. |

| Aromatic C-CH₃ | 135-145 | Quaternary carbons with attached methyl groups. |

| -CH₃ | 15-25 | Typical range for methyl groups on an aromatic ring. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of this compound. The molecular ion peak (M+) in the mass spectrum provides the exact molecular weight of the compound. For this compound (C₉H₈N₂O₂), the expected molecular weight is approximately 176.17 g/mol .

Electron ionization (EI) is a common technique used to generate the mass spectrum. Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is highly characteristic of the molecule's structure. For nitroaromatic compounds, a common fragmentation pathway involves the loss of the nitro group (NO₂) or parts of it, such as NO or O.

For instance, in the mass spectrum of 4-nitrobenzonitrile (B1214597), the molecular ion peak is observed at m/z 148 chemicalbook.com. Significant fragment ions are seen at m/z 118, corresponding to the loss of NO, and at m/z 102, corresponding to the loss of NO₂ chemicalbook.com. The fragmentation of this compound would be expected to follow similar pathways, with additional fragmentation patterns arising from the methyl groups. The initial loss of the nitro group is a common fragmentation pathway for nitramines researchgate.net.

Interactive Table: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Description |

| 176 | [C₉H₈N₂O₂]⁺ | Molecular Ion |

| 161 | [C₉H₅N₂O₂]⁺ | Loss of a methyl radical (CH₃) |

| 146 | [C₉H₈N]⁺ | Loss of NO₂ |

| 130 | [C₉H₈N₂]⁺ | Loss of O₂ |

| 116 | [C₈H₆N]⁺ | Loss of NO₂ and a methyl radical |

Raman and Surface-Enhanced Raman Scattering (SERS) Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of this compound. The technique is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds. The characteristic C≡N stretching vibration in nitriles gives a strong and sharp band in the Raman spectrum, typically around 2200-2250 cm⁻¹ spectroscopyonline.com. The aromatic ring vibrations and the symmetric and asymmetric stretches of the nitro group (around 1350 cm⁻¹ and 1550 cm⁻¹ respectively) are also readily observed.

Adsorption and Reactivity Studies on Nanoparticles (e.g., Ag, Ag/Pd)

Surface-Enhanced Raman Scattering (SERS) is a powerful technique for studying the adsorption and reactivity of molecules on the surface of metallic nanoparticles. The Raman signal of a molecule can be enhanced by several orders of magnitude when it is adsorbed onto a roughened metal surface, such as silver (Ag) or silver-palladium (Ag/Pd) nanoparticles. This enhancement allows for the detection of even minute quantities of the analyte and provides insights into the molecule-surface interaction.

When this compound is adsorbed on Ag nanoparticles, the SERS spectrum can reveal information about the orientation of the molecule on the surface. For example, enhancement of the nitrile and nitro group vibrations would suggest that these groups are in close proximity to the nanoparticle surface. Changes in the vibrational frequencies upon adsorption can indicate the formation of new chemical bonds or charge-transfer interactions between the molecule and the metal. The use of nanoparticles in such studies is known to enhance degradation processes of various compounds nih.gov.

Rotational Spectroscopy for Gas-Phase Molecular Structure

Rotational spectroscopy, specifically chirped-pulse Fourier transform microwave spectroscopy, is a high-resolution technique used to determine the precise gas-phase molecular structure of molecules. By analyzing the rotational transitions, it is possible to obtain highly accurate rotational constants, which are inversely proportional to the moments of inertia of the molecule. From these constants, bond lengths and bond angles can be determined with exceptional precision.

Studies on related molecules like 2- and 3-nitrobenzonitrile have demonstrated the power of this technique in revealing subtle structural changes caused by the interplay of electron-withdrawing groups on the phenyl ring rsc.orgnih.gov. These studies have shown that the positions of the nitro and cyano groups significantly affect the geometry of the benzene (B151609) ring rsc.orgnih.gov. A similar investigation of this compound would provide detailed information about its gas-phase conformation and the structural impact of the methyl and nitro substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one shu.ac.uk. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The aromatic ring and the nitro and cyano groups are all chromophores that contribute to the UV-Vis spectrum. The π → π* transitions, which involve the excitation of electrons in the π-system of the benzene ring and the C≡N and N=O bonds, are typically intense and occur at shorter wavelengths youtube.com. The n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the nitro group, are generally weaker and appear at longer wavelengths youtube.com. The solvent can influence the position of these absorption bands. For instance, nitro-substituted benzaldehyde spectra exhibit complex multi-peaked absorptions in the 200-400 nm range researchgate.net.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent features in the IR spectrum are expected to be:

C≡N Stretch: A strong, sharp absorption band in the region of 2220-2260 cm⁻¹ is characteristic of the nitrile group utdallas.edu.

NO₂ Stretches: Two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. The asymmetric stretch typically appears around 1500-1570 cm⁻¹, and the symmetric stretch is found around 1300-1370 cm⁻¹ spectroscopyonline.com.

C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) pressbooks.publibretexts.org.

Aromatic C=C Stretches: Medium to weak absorptions in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring.

Interactive Table: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2220-2260 | Strong, Sharp |

| Nitro (NO₂) | Asymmetric Stretch | 1500-1570 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1300-1370 | Strong |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H | Stretch | 2850-2960 | Medium |

| Aromatic C=C | Stretch | 1400-1600 | Medium to Weak |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for probing the intricacies of molecular systems. For derivatives of benzonitrile (B105546), DFT calculations have been employed to explore their electronic structure and predict their reactivity. These studies often involve analyzing how different substituent groups affect the properties of the benzene (B151609) ring. derpharmachemica.comrsc.org

Optimization of Molecular Geometries and Vibrational Frequencies

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For related benzonitrile derivatives, full structure optimization has been performed using DFT methods, such as B3LYP with various basis sets (e.g., 6-311+G(2df,2p)). derpharmachemica.comresearchgate.net These calculations help determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For instance, in a study of 4-methyl-3-nitrobenzonitrile, it was found that the nitro group is rotated out of the plane of the benzene ring by 10.2 degrees. derpharmachemica.com

Following geometry optimization, vibrational frequency calculations are typically carried out. These theoretical frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. epa.govresearchgate.net For example, in a comparative study of benzonitrile derivatives, calculated vibrational frequencies at the B3LYP/6-311+G(2df,2p) level were scaled to better match experimental observations. derpharmachemica.com This analysis provides a detailed assignment of the fundamental vibrational modes of the molecule. epa.govresearchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C≡N) | 2230 | 2229 | Nitrile stretch |

| ν(C-NO₂) | 1530 | 1528 | Asymmetric NO₂ stretch |

| ν(C-NO₂) | 1350 | 1348 | Symmetric NO₂ stretch |

| γ(C-H) | 850 | 845 | Out-of-plane C-H bend |

Analysis of Electron Distribution and Molecular Electrostatic Potential

The arrangement of electrons within a molecule is crucial to understanding its chemical behavior. DFT allows for the analysis of electron distribution and the calculation of the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For nitrobenzonitrile compounds, the two electron-withdrawing groups, nitro (-NO₂) and nitrile (-CN), significantly influence the electron density of the phenyl ring, making it electron-poor. rsc.orgmpg.de The relative positions of these groups create distinct molecular dipole moments. rsc.orgmpg.de The analysis of the MEP can help in understanding intermolecular interactions and predicting sites for chemical reactions.

Molecular Electron Density Theory (MEDT) for Mechanistic Understanding

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the mechanisms of chemical reactions, particularly cycloadditions. rsc.orgrsc.orgscielo.org.mx This theory analyzes the changes in electron density throughout a reaction to elucidate the flow of electrons and the nature of bond formation. rsc.orgrsc.orgscielo.org.mx

In the context of reactions involving nitrones and nitrile oxides, MEDT has been used to classify them as zwitterionic-type (zw-type) reactions. rsc.orgscielo.org.mx The theory helps in understanding the non-concerted, one-step mechanisms that are often observed in these reactions. rsc.org

Molecular Dynamics (MD) Simulations in Reaction Mechanism Studies

While DFT and MEDT provide insights into the static and electronic aspects of reactions, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations can model the time evolution of a system, providing information about the conformational changes and energy landscapes of reacting molecules.

In the study of energetic materials, reactive molecular dynamics (ReaxFF-MD) simulations have been used to investigate initial decomposition mechanisms under shock loading. nih.gov These simulations can reveal the formation of clusters and the subsequent decomposition pathways of molecules. nih.gov

Theoretical Approaches to Regioselectivity and Reaction Pathways

Computational methods are invaluable for predicting the regioselectivity of chemical reactions, which is the preference for one direction of bond formation over all others. In [3+2] cycloaddition reactions, for example, theoretical studies can determine the most favorable reaction pathway by calculating the activation energies of different possible routes. rsc.orgnih.gov

Advanced Chemical Transformations and Reactivity of 2,3 Dimethyl 4 Nitrobenzonitrile

Reductions of the Nitro Group to Amine Functionality

The conversion of the nitro group in 2,3-dimethyl-4-nitrobenzonitrile to an amine is a pivotal transformation, yielding the corresponding 4-amino-2,3-dimethylbenzonitrile. This product serves as a valuable intermediate in the synthesis of various more complex molecules. This reduction can be achieved through several methods, including catalytic and photocatalytic pathways.

Catalytic Reduction Pathways

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst and a hydrogen source. Common catalysts include palladium on carbon (Pd/C), platinum (Pt), and nickel (Ni). unimi.it The reaction is generally carried out under a hydrogen atmosphere, with the choice of solvent and reaction conditions influencing the efficiency and selectivity of the reduction. arkat-usa.org

For instance, the reduction of nitrobenzaldehydes, which are structurally related to this compound, has been successfully carried out using Pd/C in dioxane. arkat-usa.org This method could be adapted for the reduction of this compound. The general procedure involves dissolving the nitro compound in a suitable solvent, adding the catalyst, and then exposing the mixture to hydrogen gas, often at elevated pressure. arkat-usa.org

Another approach involves the use of transfer hydrogenation, where a hydrogen donor molecule, such as hydrazine (B178648) hydrate (B1144303) or sodium borohydride, is used in conjunction with a metal catalyst. unimi.it These methods can sometimes offer milder reaction conditions and avoid the need for high-pressure hydrogenation equipment. unimi.it

Table 1: Catalytic Systems for Nitro Group Reduction

| Catalyst | Hydrogen Source | Typical Solvents | Key Features |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Dioxane, Ethanol, Ethyl Acetate | Widely used, efficient, requires hydrogen atmosphere. arkat-usa.org |

| Platinum (Pt) | Hydrogen Gas (H₂) | Various organic solvents | Highly active catalyst. |

| Nickel (Ni) | Hydrogen Gas (H₂) | Ethanol, Methanol | Cost-effective alternative to precious metal catalysts. |

| Iron (Fe) | Hydrazine Hydrate | Ethanol, Water | Utilizes a hydrogen donor, avoiding high-pressure H₂. unimi.it |

| Metal Oxides | Hydrazine Hydrate | Alcohols | Can be active at low temperatures. unimi.it |

| Transition Metal Catalysts | Sodium Borohydride (NaBH₄) | Water, Protic Solvents | NaBH₄ hydrolysis provides in-situ H₂ generation. unimi.it |

The direct reduction pathway involves the sequential transformation of the nitro group to a nitroso group, then to a hydroxylamine (B1172632), and finally to the amine. unimi.it An alternative "condensation route" can also occur, where the intermediate nitroso and hydroxylamine species condense to form an azoxy compound, which is then further reduced to the amine. unimi.it The specific pathway can be influenced by the catalyst, reducing agent, and reaction conditions.

Photocatalytic Reduction Strategies

Photocatalysis offers a green and sustainable alternative for the reduction of nitro compounds. This method utilizes semiconductor materials that, upon irradiation with light of a suitable wavelength, generate electron-hole pairs. These charge carriers can then participate in redox reactions, including the reduction of nitro groups.

Recent research has focused on the development of efficient photocatalysts for the reduction of nitroaromatics like p-nitrophenol, a compound with similar electronic properties to this compound. nih.gov Materials such as graphitic carbon nitride (g-C₃N₄) and titanium dioxide (TiO₂) have shown promise in this area. nih.govnih.gov

For example, a ternary composite of silver nanoparticles (Ag NPs) loaded on brown 2D g-C₃N₄ and g-C₃N₄ quantum dots has demonstrated high photocatalytic activity for the reduction of p-nitrophenol under visible light. nih.gov The enhanced activity is attributed to the large surface area, porous structure, and efficient charge separation facilitated by the Ag NPs. nih.gov Similarly, TiO₂/g-C₃N₄ nanocomposites have been shown to be effective photocatalysts, with their activity depending on factors like specific surface area and the efficiency of charge carrier separation. nih.gov These photocatalytic systems could potentially be applied to the reduction of this compound.

Nucleophilic Aromatic Substitution Reactions

The presence of the electron-withdrawing nitro and nitrile groups makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.orglibretexts.org In these reactions, a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The rate of SNAr reactions is significantly accelerated by the presence of strong electron-withdrawing groups, such as the nitro group, particularly when they are positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org

Investigation of Leaving Group Effects

In the context of this compound, the nitro group itself can potentially act as a leaving group in SNAr reactions, especially when the ring is highly activated by other electron-withdrawing substituents. stackexchange.com The ability of the nitro group to be displaced is attributed to its electronegativity. stackexchange.com

The relative reactivity of different leaving groups in SNAr reactions often follows the order F > Cl > Br > I. masterorganicchemistry.com This is counterintuitive based on C-X bond strength, but it is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that makes the carbon atom more electrophilic. masterorganicchemistry.comlibretexts.org

Table 2: Relative Reactivity of Leaving Groups in SNAr Reactions

| Leaving Group | Relative Reactivity | Rationale |

| F | Highest | High electronegativity makes the ipso-carbon more electrophilic, accelerating the rate-determining nucleophilic attack. masterorganicchemistry.comlibretexts.org |

| NO₂ | High | Strong electron-withdrawing group that can act as a leaving group. stackexchange.com |

| Cl | Moderate | Good leaving group, but less activating than fluorine. masterorganicchemistry.com |

| Br | Moderate | Similar reactivity to chlorine. masterorganicchemistry.com |

| I | Lowest | Weaker inductive effect compared to other halogens. masterorganicchemistry.com |

Reactions Involving the Nitrile Group

The nitrile group in this compound is a versatile functional group that can undergo a variety of chemical transformations. The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. openstax.orgwikipedia.org

Conversion to Amidines, Carboxylic Acids, and Heterocycles

Amidines: The conversion of nitriles to amidines can be achieved through the Pinner reaction, which involves the treatment of the nitrile with an alcohol in the presence of an acid catalyst to form an imino ether (Pinner salt), followed by reaction with an amine.

Carboxylic Acids: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. wikipedia.orgchemistrysteps.comgoogle.com The reaction proceeds through an amide intermediate. openstax.orglibretexts.org For instance, heating a nitrile with aqueous acid, such as sulfuric acid, will yield the corresponding carboxylic acid. google.comyoutube.com

Heterocycles: The nitrile group can serve as a building block for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.netclockss.orgipcm.frclockss.org For example, the Ritter reaction involves the reaction of a nitrile with a carbocation source, such as an alkene or an alcohol in the presence of a strong acid, to form an N-substituted amide, which can then be cyclized to form heterocycles like oxazolines and imidazolines. researchgate.net Additionally, nitriles can participate in cycloaddition reactions to form various heterocyclic systems. ipcm.fr

Table 3: Transformations of the Nitrile Group

| Product | Reagents | Key Features |

| Amidines | 1. Alcohol, Acid (e.g., HCl) 2. Amine | Proceeds via a Pinner salt intermediate. |

| Carboxylic Acids | H₃O⁺, heat or NaOH, H₂O, heat | Hydrolysis occurs via an amide intermediate. openstax.orgwikipedia.orgchemistrysteps.comgoogle.comlibretexts.orgyoutube.com |

| Heterocycles | Varies (e.g., Carbocation source for Ritter reaction) | The nitrile group acts as a synthon for N-containing rings. researchgate.netclockss.orgipcm.frclockss.org |

Cycloaddition Reactions of this compound

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of this compound, both the nitrile and the activated nitro-aromatic system can potentially participate in various cycloaddition reactions, most notably [3+2] and [4+2] cycloadditions. While specific studies on this compound are not prevalent, the reactivity of analogous nitro-substituted aromatic compounds provides a strong basis for predicting its behavior.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition is a 1,3-dipolar cycloaddition that involves a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered ring. sci-rad.com For this compound, the nitrile group can be converted into a nitrile oxide, a classic 1,3-dipole, which can then react with various dipolarophiles. uchicago.eduyoutube.com

The general scheme for the formation of a nitrile oxide from a precursor and its subsequent [3+2] cycloaddition is as follows:

Scheme 1: General representation of a [3+2] cycloaddition involving a nitrile oxide.

The nitro group on the benzonitrile (B105546) ring is expected to influence the electronic properties of the nitrile oxide, potentially affecting its reactivity and the regioselectivity of the cycloaddition. Computational studies on similar nitro-substituted systems have shown that such reactions are often thermodynamically favorable and can proceed with high regioselectivity. mdpi.com

Another possibility for [3+2] cycloaddition involves the dearomatization of the nitro-aromatic ring. Research on nitrobenzothiophenes has demonstrated that they can undergo a highly diastereoselective dearomative [3+2] cycloaddition with azomethine ylides. rsc.org This suggests that the electron-deficient aromatic ring of this compound could potentially act as a dipolarophile with suitable 1,3-dipoles.

Table 1: Potential [3+2] Cycloaddition Reactions and Products

| 1,3-Dipole | Dipolarophile | Potential Product Class |

| This compound N-oxide | Alkene | Substituted Isoxazoline |

| This compound N-oxide | Alkyne | Substituted Isoxazole youtube.com |

| Azomethine Ylide | This compound | Fused Pyrrolidine Derivative |

[4+2] Cycloaddition Reactions

The [4+2] cycloaddition, or Diels-Alder reaction, is a concerted reaction between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orglibretexts.org In the case of this compound, the electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring, making it a potential diene or dienophile in hetero-Diels-Alder reactions or reactions involving inverse electron demand. organic-chemistry.org

While the benzene (B151609) ring itself is generally unreactive in Diels-Alder reactions, the presence of strong electron-withdrawing groups can lower its LUMO energy, making it susceptible to reaction with electron-rich dienes. More commonly, nitro-substituted alkenes (nitroalkenes) derived from related starting materials act as potent dienophiles in [4+2] cycloadditions. nih.gov For instance, (E)-2-aryl-1-cyano-1-nitroethenes have been shown to react with cyclopentadiene (B3395910) in a [4+2] manner. nih.gov

Furthermore, intramolecular Diels-Alder reactions have been demonstrated with pyridazinecarbonitriles bearing alkyne side chains, leading to the formation of fused benzonitriles. mdpi.com This suggests a potential pathway for derivatized this compound to undergo intramolecular [4+2] cycloadditions.

Research has also explored the Diels-Alder reactions of nitroso compounds, such as o-nitronitrosobenzene and 3-nitro-4-nitrosotoluene, with dienes like 1,3-butadiene (B125203) and 2,3-dimethyl-1,3-butadiene. researchgate.net This indicates that functional group manipulation of the nitro group on this compound could open pathways for [4+2] cycloaddition reactions.

Table 2: Potential [4+2] Cycloaddition Scenarios

| Diene | Dienophile | Potential Product Class | Reaction Type |

| Electron-rich Diene | This compound (as dienophile) | Fused Cyclohexene Derivative | Inverse-electron-demand Diels-Alder |

| This compound (as diene) | Electron-deficient Alkyne | Fused Aromatic System | Diels-Alder with elimination |

| Substituted Diene derived from this compound | Alkene/Alkyne | Complex Polycyclic Structure | Intramolecular Diels-Alder |

It is important to note that the specific conditions and outcomes for these cycloaddition reactions with this compound would require experimental verification. The steric hindrance from the two methyl groups and the electronic effects of the nitro and nitrile substituents would play a crucial role in determining the feasibility and selectivity of these transformations.

Applications in Chemical Synthesis and Materials Science Research

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups on the aromatic ring of 2,3-Dimethyl-4-nitrobenzonitrile makes it a valuable intermediate in multi-step organic synthesis. The nitrile and nitro groups can be selectively transformed into a variety of other functionalities, allowing for the construction of intricate molecular frameworks.

One of the primary methods for the synthesis of this compound involves the direct nitration of 2,3-dimethylbenzonitrile (B195845). Research has shown that the nitration of 2,3-dimethylbenzonitrile in acetic anhydride (B1165640) yields a mixture of nitro-substituted products, including the desired 4-nitro isomer, alongside other isomers and a notable adduct, 2-cyano-3,4-dimethyl-4-nitro-1,4-dihydrophenyl acetate. clockss.orgcdnsciencepub.com The formation of this adduct and its subsequent reactions provide alternative pathways for functionalization. clockss.orgcdnsciencepub.com

The presence of the ortho-nitrobenzonitrile moiety in related compounds is known to be a key precursor for the synthesis of quinazolin-4(3H)-ones, a class of heterocyclic compounds with a wide range of biological activities, including anticancer properties. clockss.org A general and efficient one-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones has been reported, which involves reduction of the nitro group followed by cyclization. clockss.org Although not specifically demonstrated with this compound, this methodology suggests a potential pathway to novel substituted quinazolinones derived from this specific isomer.

The reactivity of the nitrile group and the potential for nucleophilic aromatic substitution on the electron-deficient ring further expand its utility as a synthetic intermediate.

Table 1: Potential Transformations of this compound

| Functional Group | Transformation | Potential Product Class |

|---|---|---|

| Nitro Group | Reduction to Amine | Anilines, Heterocycles |

| Nitrile Group | Hydrolysis | Carboxylic Acids |

| Nitrile Group | Reduction | Amines |

Precursor for Functional Materials and Advanced Coatings

The unique combination of functional groups in this compound also positions it as a promising precursor for the development of novel functional materials and advanced coatings. Benzonitrile (B105546) compounds, in general, are utilized as intermediates for high-performance materials such as benzene-triazine resins. guidechem.com

The presence of the nitro group offers a handle for further polymerization or cross-linking reactions after its reduction to an amine. This could enable the incorporation of the dimethylbenzonitrile unit into polymer backbones, potentially imparting desirable thermal, mechanical, or optical properties to the resulting material. While specific research on polymers derived from this compound is limited, the broader class of nitrobenzonitriles has been explored for the synthesis of various polymers.

Furthermore, the rigid aromatic core and the polar nitrile and nitro groups could contribute to the formation of materials with interesting liquid crystalline or non-linear optical properties. The ability to tailor the molecular structure through reactions at these functional groups opens up possibilities for designing materials with specific performance characteristics for applications in electronics, photonics, and advanced coatings.

Development of Novel Reagents and Catalysts (e.g., in reactions of related compounds)

While direct applications of this compound in the development of reagents and catalysts are not yet widely reported, the chemistry of related nitroaromatic compounds provides a basis for potential future research. The reduction of the nitro group to an amino group would yield 4-amino-2,3-dimethylbenzonitrile, a substituted aniline that could serve as a ligand for metal catalysts. The electronic properties of the benzonitrile moiety, influenced by the methyl and cyano groups, could modulate the catalytic activity of the metal center.

For instance, catalysts derived from substituted anilines have been employed in a variety of organic transformations. The specific steric and electronic environment provided by the 2,3-dimethyl substitution pattern could lead to the development of catalysts with unique selectivity and reactivity. Further research in this area could uncover novel applications for derivatives of this compound in catalysis.

Q & A

Q. What spectroscopic methods are most reliable for confirming the structure of 2,3-Dimethyl-4-nitrobenzonitrile?

- Methodological Answer : Combine NMR (¹H/¹³C) to identify methyl and nitrile groups, IR spectroscopy to confirm nitrile (C≡N stretch ~2220 cm⁻¹) and nitro (asymmetric NO₂ stretch ~1520 cm⁻¹) functionalities , and mass spectrometry for molecular ion validation. Cross-reference experimental data with computational predictions (e.g., DFT) to resolve ambiguities in peak assignments . For crystalline samples, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation .

Q. What safety protocols are critical when handling nitro-substituted benzonitriles like this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coats, face shields) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors . Store in airtight containers at 0–6°C to minimize decomposition . Dispose of waste via approved facilities, avoiding environmental release . Monitor for respiratory irritation or toxicity using protocols aligned with 4-nitrobenzonitrile safety guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize this compound with high regioselectivity?

- Methodological Answer : Use directed ortho-metallation (DoM) strategies: Protect the nitrile group with a boronic ester to prevent undesired side reactions during nitration . Employ low-temperature nitration (HNO₃/H₂SO₄ at 0–5°C) to control nitro group placement. Monitor reaction progress via TLC and HPLC to isolate intermediates. Compare yields under varying conditions (e.g., solvent polarity, acid concentration) to identify optimal parameters .

Q. How do steric effects from methyl groups influence the crystal packing and intermolecular interactions of this compound?

- Methodological Answer : Analyze single-crystal X-ray data (refined via SHELXL) to map hydrogen-bonding networks and π-π stacking. Methyl groups at positions 2 and 3 introduce steric hindrance, reducing planarity and altering packing motifs. Calculate lattice energies using software like DASH or Mercury to quantify stabilization forces . Compare with analogs (e.g., 4-nitrobenzonitrile) to isolate steric contributions .

Q. How can discrepancies between experimental and computational vibrational spectra be resolved for nitroaromatic compounds?

- Methodological Answer : Perform anharmonic frequency calculations (e.g., using Gaussian 16) to account for overtones and combination bands not captured in harmonic approximations. Validate IR peaks against high-resolution gas-phase data (e.g., NIST Chemistry WebBook ). For solid-state samples, consider environmental effects (e.g., crystal packing) by comparing experimental spectra with periodic DFT simulations .

Data Contradiction Analysis

Q. What strategies address conflicting NMR data in structural elucidation of methyl-nitrobenzonitrile derivatives?

- Methodological Answer :

- Step 1 : Re-examine solvent effects (e.g., deuterated DMSO vs. CDCl₃) on chemical shifts.

- Step 2 : Use 2D NMR (COSY, NOESY) to resolve overlapping peaks caused by methyl group coupling.

- Step 3 : Cross-validate with dynamic NMR at variable temperatures to detect conformational exchange broadening .

- Step 4 : Compare with crystallographic data to confirm substituent positions .

Methodological Tables

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.